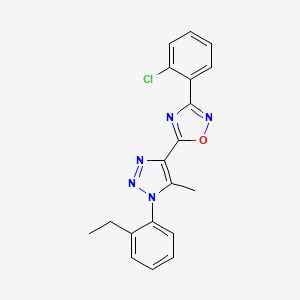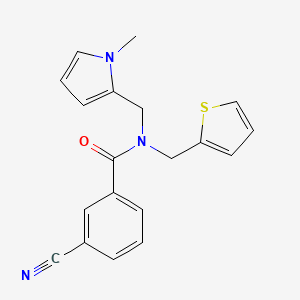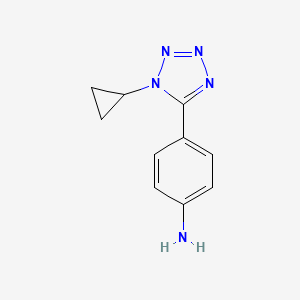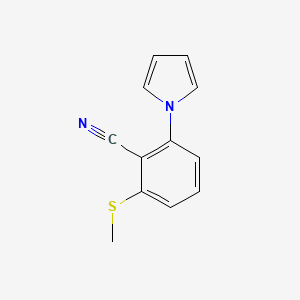
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound is also known as THPPU and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis method.
Scientific Research Applications
Synthesis and Chemical Properties
- Innovative Synthesis Methods: Researchers have developed one-pot diastereoselective three-component reactions using urea/thiourea and dihydrofuran/dihydro-2H-pyran with aromatic aldehydes, demonstrating methods for synthesizing furano and pyrano pyrimidinones (thiones) (Ghorbani‐Vaghei et al., 2015). Another study highlights the use of ionic liquids for catalyzing the synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives under solvent-free conditions, emphasizing green chemistry approaches (Guo, Li, & Yu, 2012).
Molecular Interaction and Binding Studies
- Substituent Effects on Molecular Interactions: Investigations into the substituent effects on pyrid-2-yl ureas reveal insights into intramolecular hydrogen bonding and complexation with cytosine, providing a basis for understanding molecular recognition and binding phenomena (Chien et al., 2004).
Application in Drug Discovery and Material Science
- Antibacterial, Antimycobacterial, and Antifungal Agents: A novel series of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones were synthesized and showed significant antibacterial, mild to moderate antimycobacterial, and antifungal activities, indicating potential for drug development (Faidallah, Khan, & Asiri, 2011). Additionally, N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibited moderate antimicrobial activity, suggesting their utility in medicinal chemistry (Reddy, Reddy, & Venugopal, 2003).
Novel Catalysis and Green Chemistry
- Eco-Friendly Catalysis: An efficient multicomponent one-pot synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as an eco-friendly catalyst was developed, highlighting advancements in sustainable chemical processes (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
1-(oxan-4-yl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(19-14-3-7-21-8-4-14)18-10-12-2-1-6-17-15(12)13-5-9-22-11-13/h1-2,5-6,9,11,14H,3-4,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCJDYNEBMLMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)


![7-Cyclopentyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)



![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)

![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)

